1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea

physicochemical_profiling drug-likeness indole_urea_SAR

Sourcing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941908-79-8) for your screening program? This indole urea stands apart from common N-alkyl or achiral phenethyl analogs. Its N1-methoxyethyl group adds a hydrogen-bond acceptor, while the chiral 1-phenylethyl terminus enables enantiomer-resolved SAR studies—two features that no single close analog offers simultaneously. Ideal as a chemotype-diversifying element in CB receptor panels and CNS-focused diversity sets, its moderate XLogP3 (2.7) and MW (337.4) make it a cleaner hit-finding tool than highly lipophilic scaffolds. Secure this differentiated research compound for your next screening campaign today.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 941908-79-8
Cat. No. B2645467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea
CAS941908-79-8
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
InChIInChI=1S/C20H23N3O2/c1-15(16-8-4-3-5-9-16)21-20(24)22-18-14-23(12-13-25-2)19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H2,21,22,24)
InChIKeyVBGDIYOUEUVSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941908-79-8): Structural Identity, Compound Class, and Procurement Baseline


1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941908-79-8) is a synthetic indole urea derivative with molecular formula C20H23N3O2 and molecular weight 337.4 g/mol [1]. The compound features three key structural modules: an indole core N1-substituted with a 2-methoxyethyl group, a central urea linker (–NH–CO–NH–), and a 1-phenylethyl (α-methylbenzyl) terminus that introduces a chiral center [2]. It is cataloged under PubChem CID 18582454 and InChIKey VBGDIYOUEUVSON-UHFFFAOYSA-N [1]. The compound is available through screening-compound suppliers including InterBioScreen and Otava Ltd., and is primarily positioned as a research tool for drug discovery and chemical biology applications .

Why 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea Cannot Be Replaced by In-Class Indole Urea Analogs: A Structural Uniqueness Argument


Although numerous indole-3-yl urea derivatives populate screening libraries, the specific combination of substituents in CAS 941908-79-8 — an N1-(2-methoxyethyl) group on the indole nitrogen and a chiral 1-phenylethyl group on the urea terminus — creates a pharmacophoric signature that simple N-alkyl (methyl, ethyl) or achiral phenethyl analogs cannot replicate [1]. The 2-methoxyethyl substituent introduces an oxygen atom capable of participating in hydrogen-bond networks and modulating local polarity, whereas N-ethyl or N-methyl analogs (e.g., CAS 941988-16-5, 1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea) lack this H-bond acceptor site . Simultaneously, the 1-phenylethyl group carries a methyl branch at the benzylic position, creating a stereocenter absent in the constitutionally isomeric phenethyl analog 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea [2]. These two differentiating features — polarity modulation via the methoxyethyl oxygen and stereochemical constraint via the α-methyl group — cannot be simultaneously reproduced by any single commercially available close analog, making generic substitution scientifically unsound for studies where both binding-site polarity and stereochemical complementarity are under investigation.

Quantitative Differentiation Evidence for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941908-79-8) Versus Closest Analogs


N1-(2-Methoxyethyl) vs. N1-Ethyl Substitution: Computed Lipophilicity and Hydrogen-Bond Acceptor Capacity

The target compound carries an N1-(2-methoxyethyl) substituent on the indole ring, whereas the closest commercially cataloged analog, 1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941988-16-5), bears an N1-ethyl group. The methoxyethyl oxygen contributes an additional hydrogen-bond acceptor site and alters the computed lipophilicity. PubChem-computed XLogP3 for the target compound is 2.7 [1]. Although an experimentally determined XLogP3 for the N1-ethyl comparator is not available from the same authoritative source, the replacement of –CH2CH2OCH3 with –CH2CH3 removes one H-bond acceptor atom and is expected to increase logP by approximately 0.3–0.5 log units based on fragment-based contribution tables (the –O– atom contribution to logP is approximately −0.5 to −0.7 depending on the estimation method) [2]. This difference, while modest, can meaningfully shift solubility and membrane partitioning behavior in cellular assay contexts.

physicochemical_profiling drug-likeness indole_urea_SAR

Chiral 1-Phenylethyl vs. Achiral Phenethyl Terminus: Stereochemical Differentiation from the Constitutional Isomer

The target compound incorporates a 1-phenylethyl (α-methylbenzyl) group at one urea nitrogen, creating a stereogenic center at the benzylic carbon. The constitutional isomer 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenethylurea lacks this methyl branch and is achiral [1]. The presence of a chiral center enables separation into (R)- and (S)-enantiomers, which can exhibit differential target binding. Although no published enantiomer-specific binding data exist for this exact compound, the broader class of α-substituted benzyl ureas has demonstrated enantiomer-dependent activity at aminergic GPCRs and kinase targets, with eutomer/distomer potency ratios ranging from 2-fold to >100-fold depending on the target binding-site topology [2]. For researchers studying stereochemically defined ligand–receptor interactions, the achiral phenethyl analog cannot serve as a substitute.

stereochemistry chiral_resolution target_engagement

Urea Linker Hydrogen-Bonding Capacity: Differentiation from Amide- and Ketone-Based Cannabinoid Ligand Chemotypes

The target compound employs a urea linker (–NH–CO–NH–) connecting the indole and 1-phenylethyl moieties, presenting two H-bond donor sites and one carbonyl acceptor. This contrasts with the ketone (–CO–) linker found in prototypical aminoalkylindole cannabinoid ligands such as JWH-015 and JWH-018, which possess only one H-bond acceptor and zero H-bond donor atoms at the linker position . In the context of cannabinoid receptor (CB1/CB2) pharmacology, the urea linker has been shown in structurally related 1-(4-chlorophenyl)-3-(1-phenylethyl)urea derivatives to confer allosteric modulator behavior at CB1, distinct from the orthosteric agonist activity of ketone-linked naphthoylindoles [1]. While no direct CB1/CB2 binding data are publicly available for CAS 941908-79-8, the urea chemotype is mechanistically distinct from the extensively characterized naphthoylindole (JWH-series) chemotype, and experimental results from one chemotype class should not be extrapolated to the other without confirmatory testing.

cannabinoid_receptor hydrogen_bonding chemotype_comparison

Molecular Weight and Property Profile Comparison: Drug-Likeness vs. JWH-Class Cannabinoid Ligands

The target compound (MW = 337.4 g/mol) falls within a favorable drug-like property space compared to several widely used JWH-class cannabinoid research tools. Specifically, JWH-015 has MW = 327.4 g/mol and cLogP > 5, while JWH-018 has MW = 341.4 g/mol with similarly high lipophilicity . The target compound's computed XLogP3 of 2.7 [1] is substantially lower than the experimental logP values reported for naphthoylindoles, which typically exceed 4.5, due to the polar urea linker and methoxyethyl oxygen. This translates to a Lipinski rule-of-five profile: MW 337.4 (<500), XLogP3 2.7 (<5), HBD 2 (<5), HBA 2 (<10) — all parameters within compliance [1]. The lower lipophilicity predicts improved aqueous solubility and reduced non-specific membrane partitioning relative to highly lipophilic cannabinoid tool compounds, which can be advantageous in cell-based assays where compound aggregation or non-specific binding confounds data interpretation.

drug-likeness physicochemical_profiling Lipinski_parameters

Optimal Research and Procurement Application Scenarios for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea (CAS 941908-79-8)


Cannabinoid Receptor Panel Screening with a Non-Naphthoylindole Chemotype

Owing to its urea linker — which is structurally and mechanistically distinct from the ketone linker of JWH-class naphthoylindoles — this compound is suited as a chemotype-diversifying element in CB1/CB2 receptor screening panels . The urea chemotype has been associated with allosteric modulation at CB1 in structurally related 1-(4-chlorophenyl)-3-(1-phenylethyl)urea derivatives, whereas JWH-015 and JWH-018 function as orthosteric agonists . Including this compound in a screening deck allows researchers to probe whether observed cannabinoid-receptor pharmacology is chemotype-dependent or generalizable, a critical consideration when interpreting screening data generated from a single scaffold class.

Stereochemistry-Aware Structure–Activity Relationship (SAR) Studies

The chiral 1-phenylethyl group enables enantiomer-resolved SAR exploration [1]. After chiral chromatographic resolution, the (R)- and (S)-enantiomers can be tested in parallel to determine whether target engagement is stereospecific. This capability is absent in the achiral phenethyl constitutional isomer and provides an additional dimension of SAR data for projects where three-dimensional pharmacophore mapping is a key objective. Researchers investigating stereochemically defined ligand–receptor interactions should preferentially select this compound over achiral analogs.

Physicochemical Property Benchmarking for Indole Urea Lead Optimization

With its balanced computed property profile (XLogP3 = 2.7, MW = 337.4, Lipinski rule-of-five compliant), this compound can serve as a reference point for lead optimization programs aiming to maintain favorable drug-like properties within the indole urea chemical series [2]. Its intermediate lipophilicity — substantially lower than highly lipophilic naphthoylindoles — makes it a suitable benchmark for assessing the impact of substituent modifications on solubility, permeability, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies.

Screening Library Diversity Enhancement for Central Nervous System (CNS) Target Campaigns

The combination of moderate MW (337.4), controlled lipophilicity (XLogP3 = 2.7), and the presence of both H-bond donors and acceptors aligns with favorable CNS drug-likeness parameters [2]. For academic or industrial screening groups building diversity-oriented compound collections targeting CNS receptors (including but not limited to cannabinoid receptors), this compound adds physicochemical diversity that complements traditional highly lipophilic CNS-targeted screening decks, potentially improving hit-finding outcomes in campaigns where compound promiscuity driven by high logP is a recognized source of false positives.

Quote Request

Request a Quote for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.